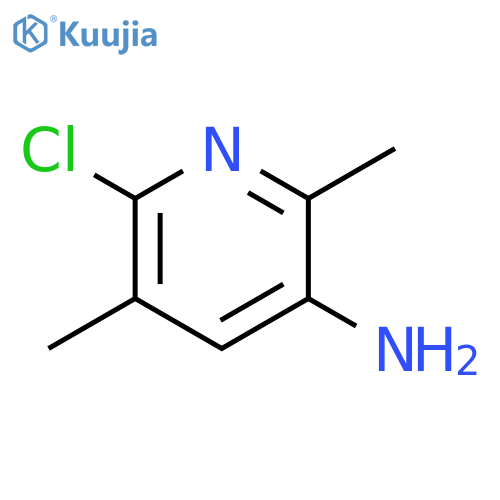Cas no 1379362-93-2 (6-chloro-2,5-dimethylpyridin-3-amine)

1379362-93-2 structure
商品名:6-chloro-2,5-dimethylpyridin-3-amine
CAS番号:1379362-93-2
MF:C7H9ClN2
メガワット:156.612760305405
MDL:MFCD20704695
CID:4592722
PubChem ID:21857631
6-chloro-2,5-dimethylpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2,5-dimethylpyridin-3-amine
- 6-Chloro-2,5-dimethyl-pyridin-3-ylamine
- 3-Pyridinamine, 6-chloro-2,5-dimethyl-
- 1379362-93-2
- MFCD20704695
- CS-0433191
- SCHEMBL20278433
- SB76511
-
- MDL: MFCD20704695
- インチ: 1S/C7H9ClN2/c1-4-3-6(9)5(2)10-7(4)8/h3H,9H2,1-2H3
- InChIKey: PBDZIBJFODUOCG-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(Cl)=C(C)C=C1N
計算された属性
- せいみつぶんしりょう: 156.0454260g/mol
- どういたいしつりょう: 156.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9Ų
6-chloro-2,5-dimethylpyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329411-1g |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 1g |
¥12649.0 | 2023-04-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD329411-250mg |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 250mg |
¥4685.0 | 2023-04-02 | |
| Chemenu | CM319939-1g |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 1g |
$1927 | 2023-03-27 | |
| Ambeed | A388322-100mg |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 100mg |
$453.0 | 2024-04-24 | |
| Ambeed | A388322-250mg |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 250mg |
$770.0 | 2024-04-24 | |
| A2B Chem LLC | AE66545-100mg |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 100mg |
$363.00 | 2024-04-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R159471-100mg |
6-chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 100mg |
¥3638 | 2023-09-10 | |
| Matrix Scientific | 189531-500mg |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 500mg |
$2250.00 | 2023-09-07 | ||
| Ambeed | A388322-1g |
6-Chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 1g |
$2077.0 | 2024-04-24 | |
| 1PlusChem | 1P00A0LT-250mg |
6-chloro-2,5-dimethylpyridin-3-amine |
1379362-93-2 | 95% | 250mg |
$779.00 | 2024-06-21 |
6-chloro-2,5-dimethylpyridin-3-amine 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1379362-93-2 (6-chloro-2,5-dimethylpyridin-3-amine) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379362-93-2)6-chloro-2,5-dimethylpyridin-3-amine

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):408.0/693.0/1869.0